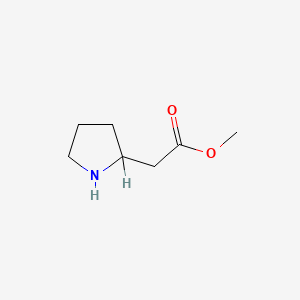

Methyl 2-(pyrrolidin-2-yl)acetate

Description

Significance of Methyl 2-(pyrrolidin-2-yl)acetate as a Chiral Synthon

The primary significance of methyl 2-(pyrrolidin-2-yl)acetate in academic research lies in its role as a chiral synthon. A chiral synthon is a stereochemically pure building block used in asymmetric synthesis to introduce a specific chirality into a target molecule. The enantiomeric purity of these synthons is crucial as it directly influences the stereochemical outcome of the reaction and the purity of the final product. nih.gov

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, for instance, is employed as a chiral building block in a variety of asymmetric transformations. a2bchem.com Its defined stereochemistry at the C-2 position of the pyrrolidine (B122466) ring allows for precise control over the stereochemical outcome of reactions, which is essential for creating complex organic molecules with high enantiomeric purity. a2bchem.com This makes it a valuable intermediate in the synthesis of fine chemicals, including agrochemicals and pharmaceutical intermediates. a2bchem.com

The utility of such chiral pyrrolidine synthons is demonstrated in various synthetic strategies. For example, a conceptually similar approach involves the diastereoselective Mannich reaction where the enolate of methyl acetate (B1210297) is added to a chiral sulfinimine to forge a new stereocenter, which then undergoes cyclization to form the pyrrolidine ring in a stereoselective manner. acs.org The development of such methods highlights the importance of chiral acetate derivatives of pyrrolidine in constructing stereochemically rich molecules.

Current Landscape and Future Directions in Research on Pyrrolidinyl Acetates

The pyrrolidine ring is a core structural motif in a multitude of biologically active compounds and natural products, driving continuous research into its synthesis and functionalization. nih.gov Consequently, pyrrolidinyl acetates, as versatile intermediates, are part of a dynamic and expanding field of study in modern organic and medicinal chemistry. nih.gov

Current Research Landscape:

The current research landscape is characterized by the application of pyrrolidine derivatives in the synthesis of high-value molecules and the development of novel synthetic methodologies.

Drug Discovery: Pyrrolidine-containing compounds are actively being investigated for various therapeutic applications. For instance, derivatives are being designed as allosteric modulators of G-protein coupled receptors like the cannabinoid receptor CB1, which have potential in treating obesity. nih.gov Other research focuses on synthesizing N-aryl pyrrolidinyl indoles as potential binders for DCAF15, a component of an E3 ubiquitin ligase complex, which could lead to new strategies in targeted protein degradation. mdpi.comresearchgate.net

Natural Product Synthesis: Pyrrolidine derivatives are key intermediates in the synthesis of complex natural products. A notable example is the synthesis of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a close analog of methyl 2-(pyrrolidin-2-yl)acetate, which serves as a crucial intermediate for understanding the biosynthesis of tropane (B1204802) alkaloids like cocaine. researchgate.net

Advanced Synthetic Methods: There is a strong focus on developing new stereoselective methods to access pyrrolidine derivatives. nih.gov This includes catalytic enantioselective reactions and multicomponent reactions, such as the Joullié-Ugi three-component reaction, which provides a direct route to peptide moieties linked to N-heterocyclic scaffolds like pyrrolidine. researchgate.net

| Application Area | Example Compound/Target | Research Focus |

| Drug Discovery | Pyrimidinyl Biphenylureas | Allosteric modulators of the CB1 receptor. nih.gov |

| Drug Discovery | 7-(N-Aryl Pyrrolidinyl) Indoles | Potential binders for DCAF15 in targeted protein degradation. mdpi.comresearchgate.net |

| Natural Product Synthesis | Tropane Alkaloids | Elucidation of biosynthetic pathways and synthesis of key intermediates. researchgate.net |

| Synthetic Methodology | Peptide-N-heterocycle conjugates | Development of efficient multicomponent reactions (e.g., Joullié-Ugi). researchgate.net |

Future Directions:

The future of research on pyrrolidinyl acetates and related compounds appears promising, with several key directions emerging. The development of more efficient and scalable stereoselective syntheses will remain a priority, enabling broader access to these chiral building blocks. mdpi.com A significant area of future research involves the strategic introduction of additional pharmacophore groups onto the pyrrolidine ring at an early stage of synthesis. nih.gov This approach opens up vast possibilities for creating new classes of pyrrolidine-containing drugs with novel biological activities. nih.gov As our understanding of biological pathways deepens, the rational design of pyrrolidine-based molecules for specific protein targets, as seen with DCAF15 binders, is expected to become a more prominent strategy in drug discovery. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyrrolidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOWGPBRKRAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Pyrrolidin 2 Yl Acetate and Analogous Pyrrolidine Derivatives

Established Synthetic Pathways

Conventional and convergent synthetic routes offer robust and reliable methods for the preparation of Methyl 2-(pyrrolidin-2-yl)acetate and related compounds. These pathways often begin with readily available starting materials and employ well-established chemical transformations.

Conventional Esterification and Amine Functionalization Approaches

The synthesis of Methyl 2-(pyrrolidin-2-yl)acetate can be achieved through classical esterification reactions. One of the most direct methods involves the esterification of pyrrolidine-2-acetic acid. This transformation is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Alternatively, functionalization of the pyrrolidine (B122466) nitrogen atom provides another avenue to these compounds. The secondary amine of the pyrrolidine ring is nucleophilic and can be modified through various reactions. nih.gov For instance, N-alkylation or N-acylation of a pre-existing pyrrolidine ring system can be a key step in a multi-step synthesis.

Multi-step Convergent Syntheses Leading to Pyrrolidine Acetates

Multi-step convergent syntheses are powerful strategies for constructing complex molecules like pyrrolidine acetates from simpler, readily available fragments. These approaches often involve the initial synthesis of the pyrrolidine ring followed by the introduction of the acetate (B1210297) side chain. A variety of methods for pyrrolidine ring construction have been developed, including:

Reductive amination: Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction. mdpi.com

Cyclization of amino alcohols or amino ketones: For example, the cyclization of 1,4-amino alcohols can be achieved under acidic or basic conditions. mdpi.com

Mannich reaction followed by cyclization and reduction. mdpi.com

One notable multi-step synthesis involves the reaction of 5-bromo-1H-indole with ethylmagnesium bromide, followed by the addition of a pyrrolidine derivative to form an intermediate that can be further elaborated. mdpi.com Another example is the Arndt–Eistert reaction, which allows for the conversion of a carboxylic acid to its next homolog, providing a method to introduce the acetic acid side chain. mdpi.com

| Starting Materials | Key Reactions | Target Moiety |

| Pyrrolidine-2-acetic acid, Methanol | Acid-catalyzed esterification | Methyl 2-(pyrrolidin-2-yl)acetate |

| 1,4-dicarbonyl compound, Ammonia/Primary amine | Reductive amination, cyclization | Substituted pyrrolidine |

| 1,4-amino alcohol | Acid/base-catalyzed cyclization | Substituted pyrrolidine |

Enantioselective and Diastereoselective Synthesis of Methyl 2-(pyrrolidin-2-yl)acetate

The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.

Asymmetric Catalytic Strategies for Pyrrolidine Ring Construction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral pyrrolidines. mdpi.comnih.gov These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantioenriched product.

One of the most versatile techniques is the catalytic asymmetric 1,3-dipolar cycloaddition reaction between azomethine ylides and dipolarophiles. researchgate.netrsc.org This method allows for the construction of highly functionalized pyrrolidines with excellent control over both diastereoselectivity and enantioselectivity. researchgate.net Organocatalysis, which employs small organic molecules as catalysts, has also emerged as a powerful strategy for the asymmetric synthesis of polysubstituted pyrrolidines. mdpi.comnih.govresearchgate.net For instance, diarylprolinol silyl (B83357) ethers have been used as organocatalysts in the asymmetric functionalization of aldehydes. mdpi.comnih.gov

Rhodium-catalyzed C-H insertion reactions provide another powerful strategy for accessing 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. nih.gov

| Catalytic Strategy | Key Features | Stereochemical Control |

| Asymmetric 1,3-Dipolar Cycloaddition | In-situ generation of azomethine ylides | High diastereo- and enantioselectivity researchgate.net |

| Organocatalysis | Use of chiral secondary amines (e.g., proline derivatives) | Good to excellent enantioselectivities mdpi.comresearchgate.net |

| Rhodium-Catalyzed C-H Insertion | Two consecutive C-H insertions | High enantio- and diastereocontrol nih.gov |

Biocatalytic Transformations Yielding Chiral Pyrrolidinyl Acetates

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become an increasingly important tool for the synthesis of chiral molecules. documentsdelivered.com Enzymes offer several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility.

Directed evolution of enzymes, such as cytochrome P411, has yielded variants capable of catalyzing the intramolecular C(sp3)-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. nih.govnih.govwilddata.cn This enzymatic platform provides a concise route for the preparation of chiral N-heterocycles. nih.gov Transaminases are another class of enzymes that have been successfully employed in the asymmetric synthesis of chiral amines from ketones, a technology that has been applied on an industrial scale.

| Biocatalytic Method | Enzyme Class | Transformation | Key Advantage |

| Intramolecular C-H Amination | Cytochrome P411 (engineered) | Insertion of an alkyl nitrene into a C(sp3)-H bond | Good enantioselectivity and catalytic efficiency nih.govnih.gov |

| Asymmetric Amination | Transaminase | Conversion of a ketone to a chiral amine | Excellent enantioselectivity |

Chiral Auxiliary and Resolution Techniques for Stereoisomer Access

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary can then be removed to yield the desired enantiomerically enriched product. Oxazolidinones, popularized by David Evans, are a widely used class of chiral auxiliaries that can be employed in stereoselective alkylation and aldol (B89426) reactions. williams.edu (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are other common chiral auxiliaries derived from proline and glutamic acid, respectively.

Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, often employing lipases or proteases, is a popular method for resolving racemic pyrrolidine derivatives. rsc.org For example, lipases can be used to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. rsc.org

| Technique | Principle | Example |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry | Evans oxazolidinones in asymmetric alkylation williams.edu |

| Kinetic Resolution | Separation of enantiomers based on different reaction rates | Lipase-catalyzed hydrolysis of a racemic pyrrolidine ester rsc.org |

Functionalization and Diversification Strategies for Methyl 2-(pyrrolidin-2-yl)acetate Scaffolds

The pyrrolidine ring system, a core component of the amino acid proline, is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals. The strategic functionalization of this scaffold is paramount for modulating the biological activity and physicochemical properties of these molecules. For "Methyl 2-(pyrrolidin-2-yl)acetate" and its analogs, diversification strategies primarily target the pyrrolidine moiety, offering avenues to introduce a wide range of substituents with precise control over their spatial orientation.

Regioselective and Stereoselective Modulations of the Pyrrolidine Moiety

The selective introduction of functional groups at specific positions of the pyrrolidine ring with defined stereochemistry is a key challenge and a powerful tool in medicinal chemistry and chemical biology. Various methodologies have been developed for the regioselective and stereoselective functionalization of pyrrolidine derivatives, which are applicable to scaffolds like "Methyl 2-(pyrrolidin-2-yl)acetate".

Recent advancements have focused on the direct C-H functionalization of the pyrrolidine ring, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized substrates. For instance, palladium-catalyzed C(sp3)–H arylation has been demonstrated for the regioselective and stereospecific introduction of aryl groups at the C-3 position of proline derivatives. This method often employs a directing group to guide the catalyst to the desired C-H bond.

Another powerful strategy involves the asymmetric alkylation of N-protected pyrrolidin-3-ones. Using chiral auxiliaries, such as Enders' chiral hydrazone method, it is possible to achieve regio- and enantioselective alkylation at the C-2 position, furnishing highly functionalized pyrrolidine rings with excellent stereocontrol.

Furthermore, catalyst-controlled stereoselective cyclization reactions provide an elegant route to functionalized pyrrolidines. For example, asymmetric intramolecular hydroamination of allenes catalyzed by gold complexes can lead to the enantioselective formation of vinyl-substituted pyrrolidines.

The table below summarizes selected methodologies for the stereoselective functionalization of pyrrolidine rings, which are analogous to the "Methyl 2-(pyrrolidin-2-yl)acetate" scaffold.

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Key Features |

| Asymmetric Allylic Alkylation | Palladium complexes | C-2 | Formation of quaternary stereocenters. |

| Intramolecular Schmidt Reaction | Tf₂O | C-2 | Synthesis of 2-substituted pyrrolidines. |

| [3+2] Cycloaddition | Lithium Iodide | - | Synthesis of N-tosylpyrrolidines from aziridines. |

| C-H Amination | Iron(III) complexes | C-3, C-4 | High chemo- and regioselectivity. |

These methods underscore the versatility of the pyrrolidine scaffold and provide a toolbox for the synthesis of diverse libraries of "Methyl 2-(pyrrolidin-2-yl)acetate" analogs with tailored properties.

Derivatization Approaches for Enhanced Reactivity and Analytical Utility

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. This technique is often employed to enhance the reactivity of a molecule for subsequent synthetic transformations or to improve its detection and quantification in analytical methods. For "Methyl 2-(pyrrolidin-2-yl)acetate", derivatization can target the secondary amine of the pyrrolidine ring or the methyl ester group.

Enhanced Reactivity:

Acylation of the secondary amine in the pyrrolidine ring is a common strategy to introduce a variety of functional groups. This not only modifies the properties of the parent molecule but can also serve as a handle for further reactions. For example, N-acylation with reagents containing a terminal alkyne or azide (B81097) allows for subsequent "click" chemistry reactions, enabling the conjugation of the pyrrolidine scaffold to other molecules of interest, such as peptides or fluorescent probes. Electrochemical N-acylation has emerged as a sustainable method for amide synthesis under aqueous conditions, offering excellent chemoselectivity and positional selectivity.

Enhanced Analytical Utility:

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is frequently used to improve the volatility, chromatographic behavior, and detectability of analytes. For a compound like "Methyl 2-(pyrrolidin-2-yl)acetate", which lacks a strong chromophore, derivatization with a fluorescent tag can significantly enhance its detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Several reagents have been developed for the fluorescent labeling of secondary amines like the one in the pyrrolidine ring. These reagents typically react with the amine to form a highly fluorescent derivative. The choice of reagent depends on the specific analytical requirements, such as the desired excitation and emission wavelengths.

The following table provides examples of derivatization reagents that can be used for proline and its esters, which are analogous to "Methyl 2-(pyrrolidin-2-yl)acetate", to enhance their analytical detection.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | HPLC-UV/Fluorescence | Introduction of a UV-active and fluorescent tag. |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Secondary Amine | HPLC-Fluorescence | Highly sensitive fluorescent labeling. |

| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide | Carboxylic Acid (after hydrolysis of ester) | LC-ESI-MS/MS | Introduction of a permanent positive charge for enhanced ionization efficiency. |

| (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine | Carboxylic Acid (after hydrolysis of ester) | LC-ESI-MS/MS | Enantiomeric separation and enhanced detection of chiral carboxylic acids. |

These derivatization strategies are crucial for both the synthesis of novel analogs of "Methyl 2-(pyrrolidin-2-yl)acetate" with enhanced reactivity and for the development of sensitive and selective analytical methods for their detection and quantification in various matrices.

Mechanistic Investigations of Reactions Involving Methyl 2 Pyrrolidin 2 Yl Acetate

Elucidation of Reaction Pathways and Intermediates

In the synthesis of pyrrolidine (B122466) and piperidine (B6355638) alkaloids, the intermediary participation of (carbomethoxy)iminium ions has been proposed in acid-catalyzed reactions. For instance, the synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, an important biosynthetic intermediate for tropane (B1204802) alkaloids, proceeds through the key intermediate N-methylpyrrolinium cation. researchgate.net This cation is formed from the cyclization of an acetal (B89532) in the presence of hydrochloric acid in methanol (B129727). researchgate.net

Another example is the thermal alkylation of lactams with 2-(perfluoroalkyl)-1-iodoethanes, where a lactim ether salt is the first reaction intermediate in a sequence of reactions. acs.org The reaction of 2-pyrrolidinone (B116388) with these iodoethanes yields 2-(perfluoroalkyl)ethanols as the main product, along with other co-products. acs.org

A patented two-step reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate provides a pathway to 1-methyl-2-(2-hydroxyethyl)pyrrolidine. The first step involves reduction with a metal borohydride (B1222165) in acetic acid to yield methyl 2-(1-methylpyrrolidin-2-yl)acetate as an intermediate. This intermediate is then further reduced in a second step.

The synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) involves a one-pot reaction that includes Michael addition, a Nef-type rearrangement (migration of an oxygen atom), and cyclization to form the pyrrolidine ring. rsc.org

Analysis of Stereochemical Outcomes and Control in Transformations

The unique structure of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride allows for precise control over the stereochemical outcome of reactions, making it a valuable chiral building block in asymmetric transformations to produce complex organic molecules with high enantiomeric purity. a2bchem.com

In proline-catalyzed intermolecular aldol (B89426) reactions, the stereoselectivity is influenced by the difference in energy between the Z or E enamines. acs.orgnih.gov Steric interactions between the methyl group of the anti-Z-enamine and the pyrrolidine ring can lead to destabilization of the corresponding transition state. acs.orgnih.gov The stereochemical outcome of the Mannich reaction catalyzed by diarylprolinol silyl (B83357) ethers is governed by the need for intramolecular proton transfer and minimizing steric interactions. nih.gov

The synthesis of chiral spiroindolylpiperidine-γ-butyrolactones is achieved through a cooperative Cu/Pd-catalyzed asymmetric cascade allylic alkylation/aza-Prins cyclization. chinesechemsoc.org This reaction forms two sequential carbon-carbon bonds and creates two stereogenic centers with high diastereo- and enantioselectivity. chinesechemsoc.org Similarly, a highly stereoselective synthesis of γ-nitro β-keto amides with three contiguous stereogenic centers has been developed. nih.gov

In the synthesis of carbapenem (B1253116) antibiotics, controlling the stereochemistry of the (3R,4R)-4-Acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone (AOSA) intermediate is critical for the biological activity of the final product. unipv.it

Kinetic and Thermodynamic Parameters Governing Reactivity

Kinetic and thermodynamic studies provide quantitative data on reaction rates and the energy changes that occur during a reaction. This information is essential for understanding the factors that control reactivity.

The composition of enolate products can be governed by either kinetic or thermodynamic control. mangaldaicollege.org Kinetic control is established when the product ratio is determined by the relative rates of competing proton abstraction reactions. mangaldaicollege.org

In the study of the reactivity of 3,5-dicyanothiophene with cyclic secondary amines, including pyrrolidine, in water and acetonitrile (B52724), second-order rate constants were determined. acs.org To gain deeper insights into the observed reactivity, molecular dynamics simulations were employed to analyze solvation effects and molecular interactions. acs.org

A study on the bromination of methyl indole (B1671886) regioisomers using N-Bromo succinimide (B58015) in an aqueous medium determined the specific reaction rates and thermodynamic parameters such as activation energy and entropy change. sciensage.info These reactions were found to follow second-order kinetics and were very rapid. sciensage.info

| Reaction | Reactant 1 | Reactant 2 | Solvent | Second-Order Rate Constant (k₁) | Temperature (°C) |

| Reaction with 3,5-dicyanothiophene | 3,5-dicyanothiophene | Pyrrolidine | Water | Value not specified | 20 |

| Reaction with 3,5-dicyanothiophene | 3,5-dicyanothiophene | Pyrrolidine | Acetonitrile | Value not specified | 20 |

| Bromination | 1-methyl indole | N-Bromo succinimide | Aqueous | 2800 M⁻¹s⁻¹ | 33 |

| Bromination | 2-methyl indole | N-Bromo succinimide | Aqueous | 4955 M⁻¹s⁻¹ | 33 |

| Bromination | 3-methyl indole | N-Bromo succinimide | Aqueous | 1558 M⁻¹s⁻¹ | 33 |

Table 1: Kinetic Data for Selected Reactions (Note: Specific rate constants for the reaction of 3,5-dicyanothiophene with pyrrolidine were determined but not explicitly stated in the provided context). acs.org

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult or impossible to observe experimentally. researchgate.net

Density Functional Theory (DFT) calculations have been used to study the mechanism of the proline-catalyzed intermolecular aldol reaction between acetone (B3395972) and acetaldehyde. acs.org These calculations revealed that the initial addition of proline to the donor ketone to form a carbinolamine has a significant energy barrier. acs.org DFT has also been employed to investigate the mechanism of the synthesis of pyrrolidinedione derivatives, detailing the energy barriers for each stage of the reaction, including Michael addition, oxygen atom migration, and cyclization. rsc.org For instance, the energy barrier for the deprotonated nitromethane addition to coumarin is 21.7 kJ mol⁻¹, while the proton transfer within the nitromethyl group has a much higher barrier of 197.8 kJ mol⁻¹. rsc.org The subsequent oxygen atom migration is assisted by a water molecule and has a barrier of 142.4 kJ mol⁻¹. rsc.org

The United Reaction Valley Approach (URVA) is a computational method that provides a detailed analysis of a reaction mechanism by partitioning the reaction path into distinct phases. smu.edu This approach helps to identify the sequence of chemical processes and the electronic factors that control the reaction. smu.edu

In the study of 1,3-dipolar cycloaddition reactions for the synthesis of dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines], the mechanism and regioselectivity were investigated using global and local reactivity indices and Frontier Molecular Orbital (FMO) analysis at the B3LYP/6-31G level of theory. researchgate.net

| Reaction Stage | System | Computational Method | Calculated Energy Barrier |

| Deprotonated Nitromethane Addition | Nitromethane + Coumarin | DFT | 21.7 kJ mol⁻¹ |

| Proton Transfer | Nitromethyl group | DFT | 197.8 kJ mol⁻¹ |

| Oxygen Atom Migration | Nitromethyl group (water-assisted) | DFT | 142.4 kJ mol⁻¹ |

| Tautomerization for Cyclization | Nitrosohydroxymethyl group | DFT | 178.4 kJ mol⁻¹ |

| Cyclization | DFT | 11.9 kJ mol⁻¹ |

Table 2: Calculated Energy Barriers for the Synthesis of Pyrrolidinedione Derivatives rsc.org

Applications of Methyl 2 Pyrrolidin 2 Yl Acetate in Advanced Organic and Bio Organic Synthesis

Role as a Chiral Synthon in Asymmetric Catalysis

The pyrrolidine (B122466) scaffold, particularly when substituted at the 2-position, is a privileged structure in asymmetric catalysis. The chirality inherent in methyl 2-(pyrrolidin-2-yl)acetate provides a fundamental starting point for the development of catalysts that can induce stereoselectivity in chemical reactions.

Design and Development of Chiral Ligands from Pyrrolidinyl Acetate (B1210297) Scaffolds

The development of novel chiral ligands is paramount for advancing transition metal-catalyzed enantioselective reactions. snnu.edu.cn The pyrrolidinyl acetate framework of methyl 2-(pyrrolidin-2-yl)acetate serves as an excellent scaffold for the design and synthesis of such ligands. These ligands, often bidentate or polydentate, can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic transformation.

For instance, researchers have designed and synthesized a series of chiral pyrrolidine-substituted ferrocene-derived ligands. mdpi.comresearchgate.net These ligands, incorporating both planar and central chirality, have demonstrated high efficacy in rhodium-catalyzed asymmetric hydrogenation of olefins, achieving excellent enantioselectivities. mdpi.comresearchgate.net The synthetic strategy often involves the modification of the pyrrolidine ring and the acetate group to introduce phosphine, amine, or other coordinating moieties. The modular nature of the pyrrolidinyl acetate scaffold allows for systematic tuning of the steric and electronic properties of the resulting ligands, enabling the optimization of catalytic performance for specific reactions. rsc.org

A variety of chiral ligands based on different structural motifs have been developed to address the ongoing need for more reactive and selective metal catalysts. snnu.edu.cn These include P,S-mixed donor chelating ligands and N,B-ligands, which have shown promise in enantioselective silylation and borylation of C-H bonds. snnu.edu.cnrsc.org The versatility of the pyrrolidine scaffold, as exemplified by derivatives of methyl 2-(pyrrolidin-2-yl)acetate, provides a valuable platform for creating diverse and effective chiral ligands.

Table 1: Examples of Chiral Ligands Derived from Pyrrolidine Scaffolds

| Ligand Type | Metal | Application | Reference |

| Ferrocenyl phosphine-phosphoramidite | Rhodium | Asymmetric hydrogenation of olefins | mdpi.comresearchgate.net |

| P,S-mixed donor ligands | Various | Asymmetric catalysis | rsc.org |

| Chiral N,B-ligands | Iridium | Enantioselective C-H borylation | snnu.edu.cn |

| Ferrocenylphosphinamine ligands | Palladium | Allylic alkylation | mdpi.com |

Organocatalytic Applications of Pyrrolidine-Derived Systems

Beyond their use in metal-based catalysis, pyrrolidine derivatives are cornerstones of organocatalysis. mun.ca The secondary amine of the pyrrolidine ring can act as a Lewis base or participate in the formation of enamines or iminium ions, which are key intermediates in many organocatalytic transformations. mun.ca While direct applications of methyl 2-(pyrrolidin-2-yl)acetate in organocatalysis are less documented, its structural motif is central to the design of highly effective organocatalysts.

Proline and its derivatives are among the most widely used organocatalysts. mun.ca The pyrrolidine ring of methyl 2-(pyrrolidin-2-yl)acetate is the core structure of proline. By modifying the acetate group, it is conceivable to develop novel proline-based catalysts with tailored reactivity and selectivity. For example, pyrrolidine-based chiral secondary diamines and triamines have been shown to efficiently catalyze asymmetric Michael addition reactions, yielding products with high enantioselectivity. mun.ca

The development of organocatalysts for asymmetric synthesis is a rapidly growing field, driven by the advantages of being metal-free, robust, and often mimicking enzymatic catalysis. mun.ca The pyrrolidine scaffold provides a versatile platform for the construction of a wide range of organocatalysts, and derivatives of methyl 2-(pyrrolidin-2-yl)acetate represent a potential entry point for the synthesis of novel and efficient catalytic systems. researchgate.net

Building Block for Complex Heterocyclic Structures

The inherent structure of methyl 2-(pyrrolidin-2-yl)acetate makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The pyrrolidine ring can be further substituted or fused to other rings, and the acetate side chain provides a handle for various chemical transformations.

Construction of Substituted Pyrrolidines and Fused Ring Systems

The synthesis of substituted pyrrolidines with high stereocontrol is a significant goal in organic synthesis, as these motifs are present in numerous biologically active compounds. mdpi.comnih.gov Methyl 2-(pyrrolidin-2-yl)acetate can serve as a precursor to a variety of substituted pyrrolidines. For instance, the nitrogen atom can be functionalized, and the ester group can be transformed into other functional groups, which can then participate in cyclization reactions to form fused ring systems. sci-hub.se

Strategies for synthesizing highly substituted pyrrolidines often involve multi-step sequences. acs.org For example, a diastereoselective Mannich reaction followed by an iodocyclization has been used to construct the pyrrolidine ring in a stereoselective manner. nih.govacs.org While not starting directly from methyl 2-(pyrrolidin-2-yl)acetate, these methods highlight the importance of the substituted pyrrolidine framework.

Furthermore, the reduction of substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net The hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester, a compound structurally related to methyl 2-(pyrrolidin-2-yl)acetate, proceeds with high conversion and diastereomeric excess. researchgate.net This suggests that the pyrrolidine acetate skeleton can direct the stereochemical outcome of subsequent transformations. The construction of spirooxindole-pyrrolidines, a privileged framework in medicinal chemistry, has been achieved through 1,3-dipolar cycloaddition reactions, demonstrating the utility of the pyrrolidine ring in building complex spirocyclic systems. mdpi.comsemanticscholar.org

Strategic Integration in Multi-component Reactions for Chemical Space Exploration

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity and the exploration of chemical space. tandfonline.comuc.pt These reactions, where three or more reactants combine in a single synthetic operation, are highly atom- and step-economical. tandfonline.com The functional groups present in methyl 2-(pyrrolidin-2-yl)acetate—a secondary amine and an ester—make it a suitable candidate for participation in MCRs.

For example, the pyrrolidine nitrogen can act as a nucleophile in the initial step of an MCR, while the ester group can be a site for subsequent transformations or can influence the reactivity and selectivity of the reaction. The use of pyrrolidine derivatives in MCRs has led to the synthesis of a wide variety of heterocyclic compounds, including polysubstituted pyrrolidines and spiro-derivatives. tandfonline.comuc.pt

While specific examples detailing the use of methyl 2-(pyrrolidin-2-yl)acetate in MCRs are not extensively reported, the general reactivity of pyrrolidines and their derivatives in such reactions is well-established. orientjchem.orgresearchgate.net The ability to generate complex molecular scaffolds in a single step makes MCRs an attractive strategy for drug discovery and the development of new chemical entities. The integration of chiral building blocks like methyl 2-(pyrrolidin-2-yl)acetate into MCRs can provide rapid access to libraries of enantioenriched compounds.

Precursor in the Synthesis of Advanced Chemical Structures

The utility of methyl 2-(pyrrolidin-2-yl)acetate extends to its role as a precursor for a variety of advanced chemical structures, including natural products and their analogues, as well as pharmacologically active molecules. researchgate.netnih.gov

The pyrrolidine ring is a common motif in many alkaloids and other natural products. mdpi.com For instance, hygrine (B30402) and methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate are important biosynthetic intermediates for tropane (B1204802) alkaloids like cocaine. researchgate.net Concise synthetic routes to these intermediates have been developed, highlighting the importance of the 2-substituted pyrrolidine core. researchgate.net

In medicinal chemistry, the pyrrolidine scaffold is a key component of numerous drugs. mdpi.comnih.gov The synthesis of these drugs often relies on the use of chiral pyrrolidine precursors. For example, (S)-prolinol, which can be conceptually derived from (S)-methyl 2-(pyrrolidin-2-yl)acetate via reduction, is a starting material for the synthesis of drugs like Avanafil. nih.gov The versatility of the pyrrolidine ring and its derivatives allows for the construction of a wide range of pharmacologically active compounds, including inhibitors of various enzymes and modulators of cellular pathways. nih.gov

Stereocontrolled Access to Pharmaceutically Relevant Intermediates

Methyl 2-(pyrrolidin-2-yl)acetate, particularly its chiral forms like (S)-Methyl 2-(pyrrolidin-2-yl)acetate, is a valuable chiral building block in chemical synthesis. a2bchem.com Its well-defined stereochemistry is instrumental in asymmetric transformations, allowing for the production of complex organic molecules with high enantiomeric purity. a2bchem.com This precise control over the stereochemical outcome of reactions makes it a crucial intermediate in the synthesis of various pharmaceutically important compounds. a2bchem.com The pyrrolidine ring is a common scaffold in many drugs, and derivatives of this compound serve as key precursors for a range of biologically active molecules. a2bchem.commdpi.com

The utility of the pyrrolidine framework is evident in the synthesis of several modern antiviral and other therapeutic agents. For instance, the synthesis of the hepatitis C drug Daclatasvir involves the alkylation of N-protected proline, a close structural relative of Methyl 2-(pyrrolidin-2-yl)acetate, as a key step. mdpi.com Similarly, precursors for other hepatitis C medications such as Grazoprevir and Elbasvir are built upon a pyrrolidine structure. mdpi.com The antihistamine Clemastine also utilizes a derivative, 1-methyl-2-(2-hydroxyethyl)pyrrolidine, which can be synthesized from a methylated version of Methyl 2-(pyrrolidin-2-yl)acetate. google.com

The table below summarizes key examples of pharmaceutically relevant compounds and precursors whose synthesis relies on the stereocontrolled chemistry of the pyrrolidine ring, a core feature of Methyl 2-(pyrrolidin-2-yl)acetate.

Table 1: Pharmaceutically Relevant Intermediates and Drugs Featuring a Pyrrolidine Core

| Drug/Intermediate | Therapeutic Area | Role of Pyrrolidine Precursor |

| Daclatasvir | Antiviral (Hepatitis C) | The synthesis is based on the initial alkylation of N-protected proline. mdpi.com |

| Grazoprevir | Antiviral (Hepatitis C) | A pyrrolidine derivative is the basic structure for its synthesis. mdpi.com |

| Elbasvir | Antiviral (Hepatitis C) | Utilizes (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate as a key intermediate. mdpi.com |

| Clemastine | Antihistamine | The R-(+)-enantiomer of 1-methyl-2-(2-hydroxyethyl)pyrrolidine is an important intermediate in its synthesis. google.com |

| Pasireotide | Cushing's Disease | Prepared by reacting a functionalized pyrrolidine with Boc-diaminoethane. mdpi.com |

Construction of Complex Natural Product Analogues

The synthesis of analogues of complex natural products is a fundamental strategy in medicinal chemistry to optimize biological activity, improve stability, and develop structure-activity relationships (SAR). wgtn.ac.nz Chiral building blocks like Methyl 2-(pyrrolidin-2-yl)acetate are pivotal in these synthetic endeavors, providing a stereochemically defined starting point for constructing intricate molecular architectures. a2bchem.com The pyrrolidine moiety is a recurring motif in a wide array of alkaloids and other bioactive natural products.

For example, the biosynthesis of tropane alkaloids, a class of natural products known for their pharmaceutical properties, involves intermediates such as Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate. researchgate.net The synthesis of this key intermediate from L-proline highlights the importance of preserving the chiral center, a feature inherent to the utility of (S)-Methyl 2-(pyrrolidin-2-yl)acetate. researchgate.net

Furthermore, synthetic strategies aimed at creating analogues of kinase-inhibiting natural products, such as (-)-TAN-2483B and nellielloside A, often require the assembly of complex heterocyclic systems where pyrrolidine-based units can serve as foundational elements. wgtn.ac.nz The development of novel synthetic routes, such as the vinylogous Mannich reaction used in the asymmetric syntheses of (+)-croomine, a Stemona alkaloid, demonstrates the power of using chiral pyrrolidinic fragments derived from precursors like L-pyroglutamic acid to build complex polycyclic systems stereoselectively. acs.org These approaches allow for the creation of diverse analogues for biological evaluation. wgtn.ac.nz

Table 2: Examples of Natural Product Classes with Pyrrolidine Scaffolds

| Natural Product Class | Example(s) | Significance of Pyrrolidine Moiety |

| Tropane Alkaloids | Cocaine, Hygrine | Biosynthesis proceeds through pyrrolidine-containing intermediates. researchgate.net |

| Stemona Alkaloids | (+)-Croomine | The pyrrolidine ring is a core structural component, and its stereochemistry is crucial for biological activity. acs.org |

| Pyrrolizidine Alkaloids | - | A bicyclic structure containing a pyrrolidine ring, known for a wide range of biological activities. |

| Kinase Inhibitors | (-)-TAN-2483B | Pyrrolidine-like structures can be incorporated into analogues to probe structure-activity relationships. wgtn.ac.nz |

Advanced Analytical Characterization Techniques in Research of Methyl 2 Pyrrolidin 2 Yl Acetate

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the intricate structural details of methyl 2-(pyrrolidin-2-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 2D-NMR, and Chiral Shift Reagent Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of methyl 2-(pyrrolidin-2-yl)acetate, providing a wealth of information about its atomic connectivity and chemical environment. mpg.depsu.edu

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification. In ¹H NMR, the chemical shifts and coupling patterns of the protons reveal the connectivity of the pyrrolidine (B122466) ring and the acetate (B1210297) moiety. For instance, the protons on the pyrrolidine ring typically appear as a series of multiplets, while the methyl ester protons present as a distinct singlet. rsc.orgscielo.org.co The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, including the carbonyl carbon of the ester and the carbons of the pyrrolidine ring. nih.govnih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive assignments of proton and carbon signals. ic.ac.uk NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation. ic.ac.uk These advanced 2D experiments are crucial for resolving ambiguities that may arise from overlapping signals in the 1D spectra. ic.ac.uk

Chiral Shift Reagent Applications: To determine the enantiomeric purity of methyl 2-(pyrrolidin-2-yl)acetate, chiral shift reagents can be utilized in NMR spectroscopy. tcichemicals.com These reagents form diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. This allows for the quantification of the enantiomeric excess (ee) by integrating the corresponding peaks. tcichemicals.com

Below is a table summarizing typical NMR data for a derivative, methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.35-7.21 | m | Aromatic-H |

| ¹H | 4.86 | s | CH (on ring) |

| ¹H | 3.72 | s | OCH₃ |

| ¹H | 3.49-3.38 | m | N-CH₂ |

| ¹H | 2.04-1.92 | m | CH₂ (on ring) |

| ¹³C | 173.0 | s | C=O |

| ¹³C | 163.2, 160.7 | d | Aromatic-C |

| ¹³C | 137.1, 134.7, 129.9, 121.0 | d | Aromatic-C |

| ¹³C | 115.5, 115.3, 106.5 | d | Aromatic-C |

| ¹³C | 53.0 | s | CH (on ring) |

| ¹³C | 52.3 | s | OCH₃ |

| ¹³C | 46.7 | s | N-CH₂ |

| ¹³C | 25.5 | s | CH₂ (on ring) |

| Data is for a related compound, methyl 2-(4-fluorophenyl)-2-(6-(pyrrolidin-1-yl)pyridin-3-yl)acetate, and serves as an illustrative example. rsc.org |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Structure and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of methyl 2-(pyrrolidin-2-yl)acetate. scispace.comresearchgate.net It provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula. scispace.com

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are employed to investigate the fragmentation pathways of the protonated molecule. wvu.eduinnovareacademics.in By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. wvu.eduacdlabs.com The analysis of these fragment ions provides valuable structural information, confirming the connectivity of the pyrrolidine ring and the acetate group. wvu.edu Common fragmentation pathways often involve the loss of the methoxycarbonyl group or cleavage of the pyrrolidine ring. wvu.edudokumen.pub

| Technique | Information Obtained | Application to Methyl 2-(pyrrolidin-2-yl)acetate |

| HRMS | Exact mass and elemental composition. scispace.com | Confirms the molecular formula C₇H₁₃NO₂. nih.gov |

| MS/MS | Fragmentation patterns and structural connectivity. wvu.edu | Elucidates the structure by identifying characteristic fragment ions resulting from the cleavage of the ester and pyrrolidine moieties. |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in methyl 2-(pyrrolidin-2-yl)acetate. The spectrum will exhibit characteristic absorption bands, including a strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹. vscht.cz The N-H stretching vibration of the secondary amine in the pyrrolidine ring will appear as a moderate absorption band around 3300-3500 cm⁻¹. scielo.org.co C-H stretching vibrations from the alkyl portions of the molecule will be observed around 2850-3000 cm⁻¹. vscht.cz

UV-Vis Spectroscopy: The application of UV-Vis spectroscopy to methyl 2-(pyrrolidin-2-yl)acetate is generally limited as the molecule lacks significant chromophores that absorb in the UV-visible region. researchgate.net Its primary use would be to detect the presence of any UV-active impurities. researchgate.net

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (alkane) | 2850-3000 |

| C=O Stretch (ester) | 1735-1750 |

| This table presents general ranges for the indicated functional groups. scielo.org.covscht.cz |

Chromatographic Techniques for Separation, Purity, and Enantiomeric Excess Determination

Chromatographic methods are essential for the separation of methyl 2-(pyrrolidin-2-yl)acetate from reaction mixtures, the assessment of its purity, and the critical determination of its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the premier techniques for the analysis and purification of methyl 2-(pyrrolidin-2-yl)acetate. nih.govresearchgate.net

Purity Determination: Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like triethylamine, is commonly used to assess the purity of the compound. nih.govresearchgate.net The high resolving power of these techniques allows for the separation of the target compound from starting materials, by-products, and other impurities. google.com

Enantiomeric Excess Determination: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of methyl 2-(pyrrolidin-2-yl)acetate. sciengine.comresearchgate.netresearchgate.net This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. scispace.commdpi.com The choice of the CSP and mobile phase is critical for achieving baseline separation of the enantiomers, allowing for accurate quantification of the ee. researchgate.net UHPLC offers the advantage of faster analysis times and improved resolution compared to conventional HPLC. researchgate.net

| Technique | Stationary Phase | Mobile Phase Example | Application |

| RP-HPLC | C18 | Water/Acetonitrile with Triethylamine | Purity Analysis nih.gov |

| Chiral HPLC | Chiralcel OD-H | n-Hexane/Ethanol with Triethylamine | Enantiomeric Separation researchgate.net |

Gas Chromatography (GC) in Volatile Derivative Analysis

While methyl 2-(pyrrolidin-2-yl)acetate itself may have limited volatility for direct GC analysis, the technique is highly valuable for the analysis of its more volatile derivatives. researchgate.netnih.gov

Derivatization: To enhance volatility and thermal stability, methyl 2-(pyrrolidin-2-yl)acetate can be derivatized. rsc.org Common derivatization strategies include acylation or silylation of the secondary amine. These derivatives are then amenable to analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mmu.ac.ukgoogle.com The retention time of the derivatized compound provides a measure of its identity, while the peak area allows for quantification. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing a powerful tool for the analysis of complex mixtures containing the derivatized compound. researchgate.netcaymanchem.com

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of Methyl 2-(pyrrolidin-2-yl)acetate is a critical quality attribute, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the accurate determination of enantiomeric excess (ee). This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including pyrrolidine derivatives. mdpi.combohrium.com Columns like Chiralpak® and Chiralcel® are frequently utilized, offering excellent resolving power for many racemates. mdpi.comnih.govfagg-afmps.be The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, between the analyte and the chiral selector of the CSP. mdpi.com

For the analysis of Methyl 2-(pyrrolidin-2-yl)acetate, a typical approach would involve dissolving the sample in a suitable organic solvent and injecting it into an HPLC system equipped with a polysaccharide-based chiral column. The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. nih.govresearchgate.net The choice of the specific CSP, mobile phase composition, and temperature are crucial parameters that are optimized to achieve baseline separation of the enantiomers. researchgate.net Detection is commonly performed using a UV detector. acs.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. High enantiomeric purity, often exceeding 99% ee, is a common requirement for chiral building blocks used in pharmaceutical synthesis. a2bchem.com

Table 1: Representative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers |

This table presents a typical set of starting conditions for the chiral separation of a pyrrolidine derivative like Methyl 2-(pyrrolidin-2-yl)acetate. Actual conditions may vary and require optimization.

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

While chiral chromatography can determine the enantiomeric purity, X-ray crystallography provides unambiguous proof of the absolute stereochemistry of a chiral molecule. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. nih.gov

For Methyl 2-(pyrrolidin-2-yl)acetate, obtaining a suitable single crystal of one of its enantiomers or a salt thereof (e.g., the hydrochloride salt) would be the first and often most challenging step. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer. The resulting crystallographic data not only confirms the connectivity of the atoms but also establishes the absolute configuration (R or S) at the stereocenter. This is often achieved through the analysis of anomalous dispersion effects, particularly if a heavier atom is present in the structure. nih.gov

Furthermore, X-ray crystallography provides detailed information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In the context of drug design and development, understanding the solid-state conformation can provide insights into how a molecule might interact with its biological target.

Specialized Spectroscopic and Physical Characterization Techniques

In addition to chromatography and crystallography, other specialized techniques are employed to provide a comprehensive characterization of Methyl 2-(pyrrolidin-2-yl)acetate.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for each enantiomer. nih.goviucr.org An experimental CD spectrum can be compared with a theoretically calculated spectrum for a specific enantiomer to determine the absolute configuration of the compound in solution. nih.goviucr.org

The CD spectrum of a chiral pyrrolidine derivative would be recorded by dissolving the enantiomerically pure sample in a suitable solvent, such as methanol. iucr.org The resulting spectrum, which plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength, will show positive and/or negative peaks corresponding to the electronic transitions of the chromophores within the molecule. iucr.org For Methyl 2-(pyrrolidin-2-yl)acetate, the ester carbonyl group and the pyrrolidine ring itself can contribute to the CD signal. By comparing the experimentally obtained CD spectrum with the spectrum calculated using quantum chemical methods for, say, the (S)-enantiomer, a confident assignment of the absolute configuration can be made. nih.goviucr.org This method is particularly useful when X-ray crystallography is not feasible due to difficulties in obtaining suitable crystals. acs.org

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition profile of a compound. researchgate.net

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.com For Methyl 2-(pyrrolidin-2-yl)acetate, a TGA experiment would involve heating a small sample at a constant rate and monitoring its weight loss. The resulting TGA curve provides information on the temperatures at which decomposition occurs. osti.gov For instance, a related compound, methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, shows a decomposition onset at approximately 150°C. This type of data is crucial for determining the appropriate storage and handling conditions for the compound.

Differential Scanning Calorimetry complements TGA by measuring the heat flow into or out of a sample as it is heated or cooled. DSC can detect phase transitions such as melting, crystallization, and glass transitions, providing a more complete picture of the thermal behavior of Methyl 2-(pyrrolidin-2-yl)acetate.

Table 2: Summary of Advanced Analytical Techniques

| Technique | Information Provided | Relevance to Methyl 2-(pyrrolidin-2-yl)acetate |

| Chiral HPLC | Enantiomeric purity (ee%) | Quality control, ensuring stereochemical integrity for synthesis. |

| X-ray Crystallography | Absolute stereochemistry, solid-state conformation | Definitive structural proof, understanding intermolecular forces. |

| CD Spectroscopy | Absolute configuration in solution | Corroboration of stereochemistry, analysis of non-crystalline samples. |

| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition temperatures, phase transitions | Determination of storage and handling conditions, purity assessment. |

In-Silico Examination of Methyl 2-(pyrrolidin-2-yl)acetate: A Computational Chemistry Perspective

The advancement of computational chemistry has provided a powerful lens through which the intricate properties and behaviors of molecules can be elucidated. For Methyl 2-(pyrrolidin-2-yl)acetate, a substituted pyrrolidine ester, theoretical modeling offers profound insights into its electronic structure, dynamic behavior, and potential reactivity. This article delves into the computational and theoretical modeling studies that characterize this compound at a molecular level.

Future Perspectives and Emerging Research Avenues for Methyl 2 Pyrrolidin 2 Yl Acetate

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred the development of green synthetic routes for pyrrolidine (B122466) derivatives. rsc.orgbohrium.com A key focus is the utilization of renewable starting materials, such as levulinic acid, which is a biomass-derived platform molecule. mdpi.com Research has demonstrated the potential of converting levulinic acid into 5-methylpyrrolidin-2-one (B85660) derivatives, highlighting a sustainable pathway towards functionalized pyrrolidines. mdpi.com

Another green approach involves the use of eco-friendly catalysts and solvents. For instance, β-cyclodextrin has been employed as a supramolecular catalyst in a water-ethanol medium for the synthesis of substituted pyrrolidin-2-ones, eliminating the need for toxic metal catalysts and volatile organic solvents. bohrium.com Microwave-assisted organic synthesis (MAOS) is also gaining traction as it often leads to increased synthetic efficiency and aligns with the principles of green chemistry. nih.gov Furthermore, electroreductive cyclization in a flow microreactor presents a facile and green method for synthesizing pyrrolidine derivatives from readily available compounds, avoiding the use of expensive or toxic reagents. beilstein-journals.org The development of one-pot multicomponent reactions catalyzed by molecular iodine also offers a green alternative for the synthesis of multisubstituted pyrrolidine-2-carboxylates. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of pyrrolidine synthesis into continuous-flow chemistry and automated platforms is a rapidly emerging area of research, promising enhanced efficiency, safety, and scalability. mdpi.compolimi.it Flow chemistry allows for precise control over reaction parameters, leading to improved yields and selectivity. mdpi.com This technology is particularly advantageous for reactions that are difficult to control in batch processes, such as those involving highly reactive intermediates or exothermic reactions. acs.org

Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of libraries of pyrrolidine derivatives for high-throughput screening in drug discovery. polimi.itnih.gov These systems can perform multi-step syntheses and purifications with minimal manual intervention. nih.gov For example, the parallel synthesis of polyhydroxylated pyrrolidine and piperidine (B6355638) alkaloids has been achieved using a combination of solid- and solution-phase organic synthesis, with all reaction and work-up procedures adapted for automated equipment. nih.gov The use of supported catalysts, such as silica-supported 5-(pyrrolidin-2-yl)tetrazole in packed-bed microreactors, further enhances the applicability of flow chemistry to the synthesis of pyrrolidine derivatives by facilitating catalyst recovery and reuse. beilstein-journals.orgnih.gov

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of the pyrrolidine ring and its substituents provides a rich landscape for exploring novel chemical transformations. A significant area of interest is the development of new methods for the functionalization of the pyrrolidine core. For example, ruthenium-catalyzed decarbonylative arylation has been developed to replace the ester group of proline esters with an aryl ring at the sp3 carbon center, providing access to 2-arylpyrrolidines. nih.gov

Radical-mediated pathways also offer unique opportunities for constructing and modifying the pyrrolidine skeleton. academie-sciences.fr Sulfonyl radical-mediated reactions can be used to prepare functionalized pyrrolidines through a sequence of radical addition, 5-exo-ring closure, and atom transfer. academie-sciences.fr Furthermore, the development of iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has opened up new avenues for the synthesis of complex and diversely substituted pyrrolidines via [3+2] cycloaddition reactions. acs.org The exploration of such novel reactivity is crucial for expanding the chemical space accessible from methyl 2-(pyrrolidin-2-yl)acetate and its derivatives.

Advanced Catalyst Design and Optimization for Enhanced Performance

The development of highly efficient and selective catalysts is paramount to advancing the synthesis and application of methyl 2-(pyrrolidin-2-yl)acetate. Research in this area is focused on several key aspects, including the design of novel organocatalysts, the use of metal-organic frameworks (MOFs), and the optimization of existing catalytic systems.

Chiral pyrrolidine-based organocatalysts have proven to be highly effective in a variety of asymmetric transformations. mdpi.com Ongoing research aims to refine the structure of these catalysts to improve their stereoselectivity and expand their substrate scope. For instance, the development of tripeptide and pseudotripeptide catalysts has led to excellent yields and stereoselectivities in conjugate addition and aldol (B89426) reactions. mdpi.com

The optimization of reaction conditions, including the choice of base, catalyst, and solvent, is also crucial for maximizing the efficiency of pyrrolidine synthesis. researchgate.net For example, a one-pot cycloaddition of an araldehyde, an amino acid ester, and a chalcone (B49325) has been optimized using an I2/K2CO3 catalytic system in tetrahydrofuran. researchgate.net Furthermore, the development of nickel-catalyzed dehydrogenative cross-coupling reactions provides a direct pathway to transform aldehydes into esters and amides, a transformation that could be applied to derivatives of methyl 2-(pyrrolidin-2-yl)acetate. nih.gov The continued design and optimization of catalysts will undoubtedly lead to more efficient and versatile methods for the synthesis and functionalization of this important chemical compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-(pyrrolidin-2-yl)acetate, and how do they influence experimental design?

- Answer : The compound exhibits a polar surface area of 38.33 Ų, LogD values of -3.10 (pH 5.5) and -2.58 (pH 7.4), and three rotatable bonds, indicating moderate hydrophilicity and flexibility . These properties guide solvent selection (e.g., polar aprotic solvents for reactions) and inform chromatographic methods (e.g., reverse-phase HPLC with acidic mobile phases). Its H-bond donor/acceptor count (1/2) suggests potential for intermolecular interactions in crystallization or ligand-binding studies.

Q. What synthetic routes are commonly employed for Methyl 2-(pyrrolidin-2-yl)acetate?

- Answer : A typical route involves esterification of 2-(pyrrolidin-2-yl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl), refluxed in toluene or dichloromethane . Reaction optimization includes monitoring esterification progress via FT-IR for carbonyl peak shifts (1700–1750 cm⁻¹) or titration methods. Yields >80% are achievable with excess methanol (3–5 eq.) and controlled dehydration .

Q. How is Methyl 2-(pyrrolidin-2-yl)acetate characterized structurally?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and substitution patterns, with pyrrolidine protons appearing as multiplet signals (δ 1.6–3.5 ppm) and ester carbonyls at ~170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₁₃NO₂, theoretical 143.0946 g/mol). X-ray crystallography using SHELX software (SHELXL/SHELXS) resolves absolute configuration, critical for chiral studies .

Advanced Research Questions

Q. How does stereochemistry affect the biological activity of Methyl 2-(pyrrolidin-2-yl)acetate enantiomers?

- Answer : The (R)- and (S)-enantiomers exhibit distinct pharmacological profiles. For example, (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride shows 2.3-fold higher binding affinity to GABA receptors in vitro compared to the (S)-form, attributed to steric complementarity in chiral binding pockets . Enantioselective synthesis via chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves >90% ee, validated by chiral HPLC (Chiralpak IA column, hexane:IPA eluent) .

Q. What computational methods predict the reactivity and stability of Methyl 2-(pyrrolidin-2-yl)acetate derivatives?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model reaction pathways, such as nucleophilic acyl substitution at the ester group. Molecular dynamics simulations (AMBER force field) predict aqueous solubility (LogP = 0.13) and membrane permeability (Pe = 1.2 × 10⁻⁶ cm/s), aligning with experimental Caco-2 cell assays . QSAR models highlight substituent effects: electron-withdrawing groups at the pyrrolidine nitrogen reduce metabolic clearance by 40% in hepatic microsome studies .

Q. How can structural modifications enhance the compound's utility in drug discovery?

- Answer : Substituent engineering at the pyrrolidine ring (e.g., benzylation or thiophene-carbonyl addition) improves target selectivity. For instance, Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate inhibits COX-2 with IC₅₀ = 12 nM vs. COX-1 IC₅₀ = 450 nM, attributed to hydrophobic interactions in the COX-2 active site . Click chemistry (CuAAC) introduces triazole moieties, enhancing antiviral activity (EC₅₀ = 0.8 μM against H1N1) .

Methodological Considerations

Q. What analytical strategies resolve contradictions in biological activity data across studies?

- Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents in synthesis). LC-MS purity assessment (>98%) and orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) validate target engagement. For example, batch-to-batch variability in enantiomeric excess (ee) explains conflicting IC₅₀ values in kinase inhibition studies .

Q. How do reaction conditions impact the scalability of Methyl 2-(pyrrolidin-2-yl)acetate synthesis?

- Answer : Continuous flow reactors reduce reaction time from 12 h (batch) to 30 min, achieving 92% yield at 80°C with immobilized lipase catalysts . Scale-up challenges include exothermic esterification (ΔH = -58 kJ/mol), requiring jacketed reactors for temperature control. Process Analytical Technology (PAT) tools like inline FT-IR monitor conversion in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.